molecular formula C14H13NO4 B1681810 Skimmianine CAS No. 83-95-4

Skimmianine

Cat. No.: B1681810
CAS No.: 83-95-4
M. Wt: 259.26 g/mol
InChI Key: SLSIBLKBHNKZTB-UHFFFAOYSA-N
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Description

Skimmianine (4,7,8-trimethoxyfuro[2,3-b]quinoline) is a furoquinoline alkaloid predominantly found in Rutaceae plants such as Ruta graveolens, Zanthoxylum schinifolium, and Dictamnus dasycarpus . It exhibits diverse pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer effects. For instance, this compound reduces TNF-α, IL-6, and COX-2 levels in lipopolysaccharide-activated microglia , inhibits hepatitis B virus (HBV) replication , and demonstrates cytotoxicity against colorectal adenocarcinoma cells (HT-29, IC50 = 1.5 µM) . Its metabolism in rats involves phase I (hydroxylation, O-demethylation) and phase II (glucuronidation, sulfation) transformations, generating 16 metabolites .

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of skimmianine starts from anthranilic acid, which is abundant in the Rutaceae family . The process involves several steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Skimmianine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Comparison with Similar Compounds

Structural Comparison with Similar Furoquinoline Alkaloids

Furoquinoline alkaloids share a fused furoquinoline core but differ in methoxy, hydroxyl, or double-bond substituents, influencing their bioactivity. Key structural analogs include:

Compound Substituents Plant Source Reference
Skimmianine 4,7,8-trimethoxyfuro[2,3-b]quinoline Ruta graveolens, Zanthoxylum spp.
γ-Fagarine 4,8-dimethoxyfuro[2,3-b]quinoline Ruta corsica, Melicope spp.
Dictamnine 4,8-dimethoxyfuro[2,3-b]quinoline (varies) Dictamnus dasycarpus
Kokusaginine 4,6,7-trimethoxyfuro[2,3-b]quinoline Ruta chalepensis
Isokokusaginine Structural isomer of kokusaginine Ruta chalepensis

Notably, a derivative of this compound identified in Clausena lansium replaces a methoxy group with a double bond at position 13, altering its NMR profile .

Pharmacological Activity Comparison

Antibacterial Activity

This compound and γ-fagarine exhibit activity against multidrug-resistant Staphylococcus aureus (MRSA). This compound induces protein leakage in bacterial membranes, while γ-fagarine’s mechanism remains less studied .

Compound Activity Against MRSA Key Findings Reference
This compound Active Disrupts membrane integrity; synergistic with arborine
γ-Fagarine Active (moderate) Limited data on specific mechanisms
Kokusaginine Not reported

Antiviral Activity

This compound inhibits HBV replication by targeting viral entry and reducing viral load in HepG2.2.15 cells (EC50 < 10 µM) . No comparable data exists for γ-fagarine or dictamnine.

Anti-Inflammatory Activity

This compound suppresses pro-inflammatory mediators (TNF-α, IL-6, NO) in BV-2 microglia and carrageenan-induced edema models . γ-Fagarine and kokusaginine lack reported anti-inflammatory data.

Compound TNF-α Reduction (30 µM) NO Inhibition (30 µM) Reference
This compound ~45% ~50%
γ-Fagarine Not tested Not tested

Anticancer Activity

This compound shows moderate cytotoxicity against HT-29 cells (IC50 = 1.5 µM), while γ-fagarine and kokusaginine are inactive .

Compound HT-29 IC50 (µM) Reference
This compound 1.5
γ-Fagarine >10 (inactive)

Metabolic Profile Comparison

This compound undergoes extensive phase I/II metabolism in rats, producing epoxides, hydroxylated, and glucuronidated metabolites . Limited data exists for γ-fagarine and kokusaginine, though Rutaceae alkaloids generally exhibit rapid hepatic clearance.

Biological Activity

Skimmianine, a furoquinoline alkaloid primarily derived from plants in the Rutaceae family, has garnered attention for its diverse biological activities. This article reviews the current understanding of this compound's biological effects, focusing on its anti-inflammatory, neuroprotective, and anti-parasitic properties, supported by recent research findings.

Chemical Structure and Metabolism

This compound is characterized by its furoquinoline structure, which contributes to its pharmacological properties. Recent studies have identified various metabolites of this compound in biological systems, notably in rats, where it undergoes extensive Phase I and II metabolism. Key metabolic pathways include:

  • Phase I Metabolism : Involves epoxidation, hydroxylation, and demethylation.
  • Phase II Metabolism : Primarily involves glucuronide and sulfate conjugation.

A total of 16 metabolites were identified in rat plasma, urine, and feces after oral administration of this compound .

Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory effects, particularly in the context of neuroinflammation. In a study involving lipopolysaccharide (LPS)-activated BV-2 microglia cells, this compound was shown to:

  • Reduce Pro-inflammatory Cytokines : It significantly lowered levels of TNFα and IL-6.
  • Inhibit Nitric Oxide Production : this compound decreased iNOS-mediated nitric oxide production.
  • Modulate NF-κB Pathway : It inhibited the phosphorylation of IκBα and p65 proteins, thereby reducing NF-κB-mediated gene transcription .

The results suggest that this compound's mechanism of action involves interference with NF-κB activation, which is crucial for the inflammatory response.

Neuroprotective Effects

In addition to its anti-inflammatory properties, this compound has demonstrated neuroprotective effects. In vitro studies indicated that this compound can protect neuronal cells (HT-22) from toxicity induced by microglia-conditioned media. This protective effect is associated with increased expression of microtubule-associated protein 2 (MAP-2), highlighting its potential role in promoting neuronal health .

Anti-Parasitic Activity

This compound has also been evaluated for its leishmanicidal properties against Leishmania braziliensis. A study showed that this compound enhances nitric oxide production in macrophages while reducing interleukin-10 levels. This dual action suggests that this compound can modulate the immune response effectively against parasitic infections . The concentrations tested ranged from 1.6 to 40 µg/ml, with significant results observed at lower concentrations.

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Biological Activity Effect Study Reference
Anti-inflammatoryReduced TNFα and IL-6 levels; inhibited NF-κB pathway
NeuroprotectionIncreased MAP-2 expression; protected HT-22 neurons
LeishmanicidalEnhanced NO production; reduced IL-10 in macrophages
MetabolismIdentified 16 metabolites in rats; extensive biotransformation

Q & A

Q. What are the standard methods for isolating Skimmianine from natural sources, and how can their efficiency be comparatively evaluated?

Basic Research Question
this compound isolation typically employs solvent extraction (e.g., ethanol, methanol) followed by chromatographic techniques such as column chromatography, thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC). To evaluate efficiency, researchers should compare yield, purity (assessed via NMR or HPLC), and time/cost metrics. For example, column chromatography may offer higher purity but lower scalability compared to centrifugal partition chromatography .

Q. What spectroscopic techniques are essential for confirming this compound’s structural identity, and how should data interpretation be prioritized?

Basic Research Question
Nuclear magnetic resonance (NMR) (¹H, ¹³C, 2D experiments like COSY and HMBC) and mass spectrometry (MS) are critical. NMR confirms proton/carbon environments and connectivity, while MS validates molecular weight. Infrared (IR) spectroscopy supplements functional group analysis. Data interpretation must cross-reference peaks with literature values and rule out isomeric impurities (e.g., this compound vs. related alkaloids like dictamnine) .

Q. How can researchers optimize this compound extraction parameters using experimental design strategies?

Advanced Research Question
Design of Experiments (DOE) methodologies, such as response surface methodology (RSM), are recommended. Variables like solvent polarity, temperature, and extraction time can be modeled to maximize yield and minimize solvent use. For instance, a central composite design (CCD) can identify interactions between variables, while ANOVA evaluates significance. Validation via triplicate runs ensures robustness .

Q. How should contradictions in reported pharmacological data for this compound (e.g., varying IC₅₀ values) be systematically addressed?

Advanced Research Question
Discrepancies may arise from assay variability (cell lines, incubation times) or compound purity. Researchers should:

  • Replicate experiments under standardized conditions (e.g., ATCC cell lines, controlled passage numbers).
  • Validate this compound purity via HPLC before assays.
  • Conduct meta-analyses to identify trends across studies, prioritizing data from protocols with rigorous controls (e.g., positive/negative controls in cytotoxicity assays) .

Q. What validation parameters are critical when developing an HPLC method for this compound quantification in complex matrices?

Advanced Research Question
Key parameters include:

  • Linearity (R² ≥ 0.995 over a concentration range).
  • Accuracy (recovery rates 95–105%).
  • Precision (RSD < 2% for intra-/inter-day variability).
  • Limit of detection/quantification (signal-to-noise ratios 3:1 and 10:1, respectively).
    Matrix effects (e.g., plant extract interference) should be mitigated via sample cleanup (solid-phase extraction) .

Q. What factors influence the reproducibility of this compound’s biological activity in in vitro assays?

Advanced Research Question
Critical factors include:

  • Cell culture conditions : Passage number, serum batch variability.
  • Compound stability : Light/temperature degradation during storage.
  • Assay protocols : Incubation time consistency, plate reader calibration.
    Documenting these variables in supplementary materials enhances reproducibility .

Q. How can researchers resolve discrepancies in proposed mechanisms of action for this compound across studies?

Advanced Research Question
Integrate multi-omics approaches (transcriptomics, proteomics) to identify conserved pathways. For example, conflicting reports on NF-κB inhibition vs. antioxidant effects can be tested via siRNA knockdowns or comparative dose-response assays. Prioritize studies with orthogonal validation methods (e.g., Western blot + luciferase reporter assays) .

Properties

IUPAC Name

4,7,8-trimethoxyfuro[2,3-b]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-16-10-5-4-8-11(13(10)18-3)15-14-9(6-7-19-14)12(8)17-2/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSIBLKBHNKZTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90232116
Record name Skimmianine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83-95-4
Record name Skimmianine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Skimmianine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Skimmianine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94654
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Record name Skimmianine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217986
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Record name Skimmianine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SKIMMIANINE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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